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Compound of Interest

Compound Name: 3-Cyano-5-hydroxybenzoic acid

Cat. No.: B2988749 Get Quote

In the landscape of modern chemical research, particularly within drug discovery and materials

science, the strategic design of molecular building blocks is paramount. Substituted benzoic

acids represent a cornerstone class of intermediates, prized for their rigid aromatic core and

versatile functional handles. This guide focuses on a particularly intriguing, yet less-

documented member of this family: 3-Cyano-5-hydroxybenzoic acid.

The presence of three distinct functional groups—a carboxylic acid, a hydroxyl group, and a

nitrile—on a single benzene ring makes this compound a highly valuable scaffold. Each group

offers a unique site for chemical modification, opening a vast chemical space for the synthesis

of complex molecules, from targeted therapeutics to advanced polymers. This document

serves as a comprehensive technical resource for researchers, scientists, and drug

development professionals, providing a foundational understanding of its properties, synthesis,

and potential applications, grounded in established chemical principles and data.

Core Molecular Identity and Physicochemical Profile
A precise understanding of a molecule's identity and properties is the bedrock of any

successful research endeavor. While extensive experimental data for 3-Cyano-5-
hydroxybenzoic acid is not broadly published, we can consolidate its known identifiers and

computational properties to build a robust profile.
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b2988749?utm_src=pdf-interest
https://www.benchchem.com/product/b2988749?utm_src=pdf-body
https://www.benchchem.com/product/b2988749?utm_src=pdf-body
https://www.benchchem.com/product/b2988749?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2988749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


It is crucial to reference this molecule by its unique CAS number to avoid ambiguity with its

isomers, such as 3-Cyano-4-hydroxybenzoic acid or 5-Cyano-2-hydroxybenzoic acid.[1][2]

Identifier Value Source

CAS Number 1163141-57-8 [3][4][5]

IUPAC Name 3-cyano-5-hydroxybenzoic acid [4]

Molecular Formula C₈H₅NO₃ [3][4][6]

Synonyms
Benzoic acid, 3-cyano-5-

hydroxy-
[4][6]

InChIKey
AIJZBNIPPCUFCO-

UHFFFAOYSA-N
[4][5]

SMILES
O=C(O)C1=CC(O)=CC(C#N)=

C1
[3][4]

Physicochemical & Computational Properties
The following properties provide insight into the molecule's behavior in various chemical and

biological systems. These values are primarily derived from computational models, which are

indispensable in modern chemistry for predicting molecular behavior.

Property Value Source

Molecular Weight 163.13 g/mol [3][4]

Monoisotopic Mass 163.026943022 Da [4][7]

Topological Polar Surface Area

(TPSA)
81.32 Å² [3]

Predicted LogP 0.96 [3]

Hydrogen Bond Donors 2 [3]

Hydrogen Bond Acceptors 3 [3]

Rotatable Bonds 1 [3]
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Synthesis and Purification Strategies
While a specific, peer-reviewed synthesis protocol for 3-Cyano-5-hydroxybenzoic acid is not

readily available in the searched literature, a plausible and efficient synthetic route can be

designed based on established organometallic and aromatic substitution reactions. The

following represents an expert-driven, hypothetical workflow.

Proposed Retrosynthetic Analysis & Forward Synthesis
Workflow
The most logical approach involves starting from a readily available, appropriately substituted

benzene derivative and introducing the functional groups in a strategic sequence. A plausible

precursor is 3,5-dihydroxybenzoic acid or its ester, which allows for selective functionalization.

The workflow below outlines a potential two-step synthesis starting from Methyl 3,5-

dihydroxybenzoate.
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Step 1: Selective Functionalization

Step 2: Cyanation

Step 3: Hydrolysis

Methyl 3,5-dihydroxybenzoate

Methyl 3-hydroxy-5-(((trifluoromethyl)sulfonyl)oxy)benzoate

 Tf₂O, Pyridine 
 (Triflation) 

 Rationale: Activates one hydroxyl group 
 for subsequent cyanation.

Methyl 3-cyano-5-hydroxybenzoate

 Zn(CN)₂, Pd(PPh₃)₄ 
 (Palladium-catalyzed Cyanation) 

 Rationale: Efficiently installs the nitrile group.

3-Cyano-5-hydroxybenzoic acid (Final Product)

 LiOH, THF/H₂O 
 (Saponification) 

 Rationale: Mild hydrolysis of the methyl ester 
 to the carboxylic acid.

Click to download full resolution via product page

Caption: A plausible three-step synthetic workflow for 3-Cyano-5-hydroxybenzoic acid.

Detailed Experimental Protocol (Hypothetical)
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This protocol is a conceptualized procedure. Researchers must conduct their own risk

assessments and optimization studies.

Objective: To synthesize 3-Cyano-5-hydroxybenzoic acid.

Materials:

Methyl 3,5-dihydroxybenzoate

Trifluoromethanesulfonic anhydride (Tf₂O)

Pyridine (anhydrous)

Dichloromethane (DCM, anhydrous)

Zinc Cyanide (Zn(CN)₂)

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

N,N-Dimethylformamide (DMF, anhydrous)

Lithium Hydroxide (LiOH)

Tetrahydrofuran (THF)

Hydrochloric Acid (1M HCl)

Ethyl Acetate

Brine

Magnesium Sulfate (anhydrous)

Protocol:

Step 1: Selective Monotriflation of Methyl 3,5-dihydroxybenzoate

Causality: This step selectively activates one of the two equivalent hydroxyl groups. The

triflate is an excellent leaving group, preparing the molecule for the subsequent palladium-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b2988749?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2988749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


catalyzed cross-coupling reaction.

Dissolve Methyl 3,5-dihydroxybenzoate (1.0 eq) in anhydrous DCM in a round-bottom

flask under a nitrogen atmosphere.

Cool the solution to 0 °C using an ice bath.

Add anhydrous pyridine (1.1 eq) dropwise.

Slowly add Trifluoromethanesulfonic anhydride (1.05 eq) dropwise, maintaining the

temperature at 0 °C.

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an

additional 3 hours.

Monitor reaction completion via Thin Layer Chromatography (TLC).

Upon completion, quench the reaction with saturated ammonium chloride solution, extract

with DCM, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced

pressure. Purify the crude product via flash column chromatography.

Step 2: Palladium-Catalyzed Cyanation

Causality: This is a robust method for introducing a nitrile group onto an aromatic ring,

replacing the triflate leaving group. Zinc cyanide is used as the cyanide source, and the

palladium catalyst facilitates the C-C bond formation.

To a flask containing the purified triflate intermediate (1.0 eq), add Zinc Cyanide (0.6 eq)

and Pd(PPh₃)₄ (0.05 eq).

Evacuate and backfill the flask with nitrogen three times.

Add anhydrous DMF via syringe.

Heat the reaction mixture to 100 °C and stir for 4-6 hours.

Monitor the reaction by TLC.
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After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter

through a pad of celite.

Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate.

Purify the resulting methyl ester by column chromatography.

Step 3: Saponification to the Final Product

Causality: The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.

Lithium hydroxide in a THF/water mixture is a standard, mild condition that minimizes side

reactions with the nitrile and phenol groups.

Dissolve the purified methyl 3-cyano-5-hydroxybenzoate (1.0 eq) in a mixture of THF and

water.

Add Lithium Hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours.

Monitor the disappearance of the starting material by TLC.

Once complete, remove the THF under reduced pressure.

Cool the remaining aqueous solution to 0 °C and acidify to pH ~2-3 with 1M HCl, which will

precipitate the product.

Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to

yield 3-Cyano-5-hydroxybenzoic acid.

Spectroscopic Characterization Profile (Predicted)
To ensure the identity and purity of a synthesized compound, a suite of spectroscopic analyses

is essential. Based on the structure, the following are the expected key spectral features.

¹H NMR (in DMSO-d₆): The aromatic region should display three distinct signals. We would

expect a proton between the two electron-withdrawing groups (carboxyl and cyano) to be

furthest downfield, followed by the proton between the hydroxyl and cyano groups, and

finally the proton between the hydroxyl and carboxyl groups. Each signal would appear as a

triplet or a complex multiplet due to meta-coupling. The acidic protons of the carboxyl and
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hydroxyl groups would appear as broad singlets at a far downfield chemical shift (>10 ppm),

which would disappear upon a D₂O exchange.

¹³C NMR (in DMSO-d₆): Approximately 8 distinct carbon signals are expected: the carboxyl

carbon (~165-170 ppm), the nitrile carbon (~115-120 ppm), and six unique aromatic carbons,

including the carbon attached to the hydroxyl group at a high chemical shift (~155-160 ppm)

and the carbon attached to the nitrile group at a low chemical shift (~110-115 ppm).

FT-IR (ATR): Characteristic vibrational bands are expected. A broad peak from ~3300-2500

cm⁻¹ corresponding to the O-H stretches of the carboxylic acid and phenol. A sharp C=O

stretch for the carboxylic acid around 1700-1680 cm⁻¹. A sharp, medium-intensity C≡N

stretch around 2230-2220 cm⁻¹. Aromatic C=C stretching bands will appear in the 1600-

1450 cm⁻¹ region.

Mass Spectrometry (ESI-): In negative ion mode, the primary ion observed would be the

deprotonated molecule [M-H]⁻ at an m/z of approximately 162.02.

Reactivity and Application as a Molecular Scaffold
The true value of 3-Cyano-5-hydroxybenzoic acid lies in the orthogonal reactivity of its three

functional groups. This allows for selective, stepwise modifications, making it a powerful

building block for combinatorial chemistry and targeted synthesis.

Carboxylic Acid Reactions Phenolic Hydroxyl Reactions Nitrile Group Reactions

3-Cyano-5-hydroxybenzoic acid

Esterification 
 (e.g., + ROH, H⁺)

Amide Coupling 
 (e.g., + RNH₂, HATU)

Etherification 
 (e.g., + R-X, Base)

O-Acylation 
 (e.g., + Ac₂O)

Reduction to Amine 
 (e.g., H₂, Raney Ni)

Hydrolysis to Carboxylic Acid 
 (e.g., H₃O⁺, heat)

Cycloaddition to Tetrazole 
 (e.g., NaN₃)

Click to download full resolution via product page

Caption: Chemical reactivity map of 3-Cyano-5-hydroxybenzoic acid's functional groups.

Role in Drug Discovery
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The hydroxybenzoic acid motif is present in numerous biologically active compounds.[8][9] For

instance, 5-aminosalicylic acid, an isomer of aminated 3-hydroxybenzoic acid, is a cornerstone

treatment for inflammatory bowel disease.[10] The precursor 3-Amino-5-hydroxybenzoic acid is

a key building block for potent natural products like the ansamycin antibiotics and mitomycin

anticancer agents.[11]

This positions 3-Cyano-5-hydroxybenzoic acid as a valuable starting point for generating

libraries of novel compounds. The nitrile can be reduced to a primary amine, hydrolyzed to

another carboxylic acid, or converted to a tetrazole ring (a common carboxylic acid bioisostere),

while the phenol and carboxylic acid can be used as anchor points for introducing

pharmacophoric fragments.

Applications in Materials Science
The rigid structure and multiple functional points for polymerization make this molecule a

candidate for creating advanced materials. It could serve as a monomer for synthesizing

aromatic polyesters or polyamides with tailored properties. The nitrile and hydroxyl groups can

also be used for cross-linking polymer chains, enhancing thermal stability and mechanical

strength.

Safety, Handling, and Storage
Adherence to strict safety protocols is non-negotiable. The Globally Harmonized System (GHS)

classifications for this compound indicate significant hazards.

Hazard Identification
Based on available data, 3-Cyano-5-hydroxybenzoic acid is classified with the following

hazards:[4]

H302: Harmful if swallowed.[4][12]

H312: Harmful in contact with skin.[4]

H315: Causes skin irritation.[4][12]

H319: Causes serious eye irritation.[4][12]
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H332: Harmful if inhaled.[4]

H335: May cause respiratory irritation.[4][12]

Recommended Handling and Storage Protocol
Engineering Controls: Always handle this compound in a certified chemical fume hood to

avoid inhalation of dust or vapors.[13] An emergency eyewash station and safety shower

must be readily accessible.[13]

Personal Protective Equipment (PPE):

Hand Protection: Wear nitrile or other chemically resistant gloves.[13][14]

Eye Protection: Use chemical safety goggles and/or a face shield.[13][14]

Skin and Body Protection: A lab coat is mandatory. Wear suitable protective clothing to

prevent skin contact.[13][14]

Respiratory Protection: For weighing or operations that may generate dust, use an

appropriate respirator.[13]

Handling: Avoid creating dust. Wash hands thoroughly after handling.[12] Do not eat, drink,

or smoke in the laboratory.[12]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

Recommended storage temperature is 2-8°C.[3] Keep away from strong oxidizing agents.

[13]

First Aid Measures:

Inhalation: Move the person to fresh air.[12][14]

Skin Contact: Immediately wash with plenty of soap and water.[12][13]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do so. Continue rinsing.[12][14]
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Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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